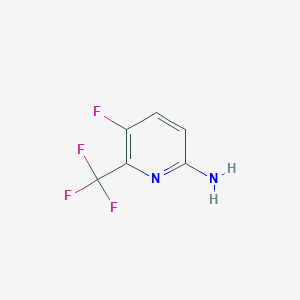

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine

Description

Properties

IUPAC Name |

5-fluoro-6-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNVKTLONXCIDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine (CAS 1227602-80-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine (CAS 1227602-80-3), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. While specific peer-reviewed data on this exact molecule is emerging, this document, grounded in established chemical principles and data from closely related analogues, offers valuable insights into its synthesis, characterization, reactivity, and potential applications. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the 2-aminopyridine scaffold suggests a molecule designed for enhanced metabolic stability, bioavailability, and specific binding interactions, making it a valuable building block for novel therapeutic agents and advanced materials.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Specifically, the trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, offering increased lipophilicity and resistance to oxidative metabolism.[2] When combined with the versatile 2-aminopyridine scaffold, a common pharmacophore in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) derivatives become highly sought-after intermediates in the agrochemical and pharmaceutical industries.[1]

This compound represents a next-generation building block, incorporating an additional fluorine atom at the 5-position. This substitution is anticipated to further modulate the electronic properties of the pyridine ring, influencing its pKa and potential for hydrogen bonding, thereby offering fine-tuned control over the molecule's biological activity.

Physicochemical and Spectroscopic Profile

While a comprehensive experimental dataset for this compound is not yet publicly available in peer-reviewed literature, its fundamental properties can be summarized from supplier information and predicted through computational methods.

| Property | Value | Source |

| CAS Number | 1227602-80-3 | |

| Molecular Formula | C6H4F4N2 | |

| Molecular Weight | 180.11 g/mol | |

| Physical Form | White Solid | |

| Purity | ≥96% |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of NMR spectroscopy and mass spectrometry. Based on the analysis of related compounds, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The protons of the primary amine group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the pyridine ring carbons. The carbons directly attached to the fluorine and trifluoromethyl groups will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule and is expected to show two distinct signals: one for the fluorine atom at the 5-position and another for the trifluoromethyl group at the 6-position.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, confirming its elemental composition.

Synthesis and Mechanistic Considerations

The synthesis of this compound likely involves a multi-step process leveraging established methodologies for the preparation of substituted pyridines. A plausible synthetic strategy would involve the amination of a suitable di-substituted pyridine precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule would be the nucleophilic aromatic substitution of a chlorine atom from a precursor such as 2-chloro-5-fluoro-6-(trifluoromethyl)pyridine with ammonia. This type of amination is a common and effective method for producing 2-aminopyridines.[3]

dot graph "Synthetic_Pathway" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2-Chloro-5-fluoro-6-(trifluoromethyl)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="NH3, Solvent, Heat/Pressure", len=2.5]; }

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: Amination of 2-Chloro-5-fluoro-6-(trifluoromethyl)pyridine (Hypothetical)

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2-chloro-5-fluoro-6-(trifluoromethyl)pyridine and a suitable solvent (e.g., dioxane or NMP).

-

Ammonia Addition: Aqueous or gaseous ammonia is introduced into the reactor in excess.

-

Reaction Conditions: The reactor is sealed and heated to a temperature typically ranging from 100 to 150°C. The internal pressure will increase due to the heating and the presence of ammonia. The reaction is monitored by TLC or LC-MS until completion.

-

Work-up and Purification: After cooling, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality of Experimental Choices:

-

Autoclave Reactor: The use of a sealed, pressure-rated vessel is necessary to contain the volatile ammonia and to reach the temperatures required for the amination reaction to proceed at a reasonable rate.

-

Excess Ammonia: A molar excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.

-

Solvent Choice: A polar aprotic solvent like dioxane or NMP is chosen for its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and potential byproducts.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group, the electron-deficient pyridine ring, and the activating/directing effects of the fluoro and trifluoromethyl substituents.

-

N-Functionalization: The primary amino group is a key reactive site and can undergo a wide range of transformations, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functionalities.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the activating effect of the amino group may facilitate substitution at the positions ortho and para to it, although the strong deactivating effects of the fluoro and trifluoromethyl groups will also play a significant role.

-

Cross-Coupling Reactions: The pyridine ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

dot graph "Reactivity_Profile" { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Core [label="5-Fluoro-6-trifluoromethyl-\npyridin-2-ylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylation [label="N-Acylation", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylation [label="N-Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Cross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; EAS [label="Electrophilic Aromatic\nSubstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Core -> Acylation [label="Acyl Halide/Anhydride"]; Core -> Alkylation [label="Alkyl Halide"]; Core -> Coupling [label="Pd or Cu catalyst"]; Core -> EAS [label="Electrophile"]; }

Figure 2: Key reactivity pathways for this compound.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not yet widely reported, its structural motifs are highly relevant to contemporary research and development.

Medicinal Chemistry

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. The addition of the trifluoromethyl and fluoro groups in this particular arrangement offers several potential advantages for drug candidates:

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, potentially leading to an improved pharmacokinetic profile and longer half-life.

-

Increased Potency: The electron-withdrawing nature of the fluoro and trifluoromethyl groups can enhance binding affinity to biological targets through favorable electrostatic interactions.

-

Modulated pKa: The fluorine substituents will lower the basicity of the pyridine nitrogen and the aminophenyl group, which can be crucial for optimizing cell permeability and avoiding off-target interactions.

-

Improved Lipophilicity: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

This building block is a prime candidate for incorporation into screening libraries for a variety of therapeutic targets, including kinases, proteases, and G-protein coupled receptors.

Materials Science

Fluorinated organic molecules are of growing interest in materials science for applications in organic electronics, liquid crystals, and advanced polymers. The unique electronic and physical properties imparted by fluorine can lead to materials with enhanced thermal stability, desirable optical properties, and specific self-assembly characteristics. The combination of the rigid pyridine core with the polar amino group and the fluorinated substituents makes this compound an attractive monomer or precursor for the synthesis of novel functional materials.

Safety and Handling

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly functionalized building block with significant potential for advancing research in drug discovery and materials science. Its unique combination of a 2-aminopyridine core with strategic fluorination provides a powerful tool for medicinal chemists and materials scientists to design next-generation molecules with tailored properties. While further research is needed to fully elucidate its specific characteristics and applications, the foundational knowledge of fluorinated pyridines strongly suggests that this compound will be a valuable addition to the chemist's toolbox.

References

-

MDPI. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

-

PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Retrieved from [Link]

- Google Patents. (2013). Preparation method of fluoropyridine compounds.

- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.

- Google Patents. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Google Patents. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.

- Google Patents. (2017). A method for preparation of 2-amino-5-chloro-pyridine.

-

NIH. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][2][4] diazepinols. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines. Retrieved from [Link]

-

The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. (2026). Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and biological characteristics, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Within this context, 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine emerges as a compound of significant interest. Its densely functionalized pyridine core, featuring both a fluorine atom and a trifluoromethyl group, presents a compelling template for the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines methodologies for its characterization, and discusses its potential synthesis and reactivity, offering a valuable resource for researchers in the field.

Core Physicochemical Properties

This compound (CAS Number: 1227602-80-3) is a white solid with the molecular formula C₆H₄F₄N₂ and a molecular weight of 180.1 g/mol .[1] A summary of its key physicochemical properties is presented in the table below. It is important to note that while some properties are available from commercial suppliers, others, such as melting point, boiling point, and solubility, are not yet publicly documented and are therefore estimated based on the properties of structurally similar compounds and computational predictions.

| Property | Value | Source/Method |

| CAS Number | 1227602-80-3 | [1] |

| Molecular Formula | C₆H₄F₄N₂ | [1] |

| Molecular Weight | 180.1 g/mol | [1] |

| Physical Form | White Solid | [1] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 80-120 °C. | Prediction |

| Boiling Point | Not experimentally determined. Predicted to be >200 °C at atmospheric pressure. | Prediction |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents such as methanol, acetone, and dichloromethane.[2][3] | Prediction |

| pKa (of the pyridinium ion) | Not experimentally determined. Predicted to be in the range of 2-4. | Prediction |

| logP | Not experimentally determined. Predicted to be in the range of 1.5-2.5. | Prediction |

Structural Elucidation and Characterization

The definitive structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The ¹³C NMR will reveal the carbon skeleton, with the trifluoromethyl group exhibiting a characteristic quartet. The ¹⁹F NMR is particularly informative, showing signals for both the fluorine atom on the pyridine ring and the trifluoromethyl group, with their respective chemical shifts and coupling constants providing crucial connectivity information.

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.[4]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[4]

Chromatographic and Other Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would be employed.

-

X-ray Crystallography : For a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocols for Physicochemical Property Determination

The following section details the experimental workflows for determining key physicochemical properties.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC).

Solubility Determination

A common method for determining aqueous and organic solvent solubility is the shake-flask method.

pKa and logP Determination

The pKa and lipophilicity (logP) are critical parameters in drug discovery. These can be determined experimentally or estimated using computational models.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route could involve the amination of a suitable precursor such as 2,5-difluoro-6-(trifluoromethyl)pyridine. This nucleophilic aromatic substitution (SNAr) reaction would likely proceed with ammonia or a protected ammonia equivalent. The high electrophilicity of the pyridine ring, enhanced by the electron-withdrawing trifluoromethyl and fluoro groups, would facilitate this transformation.

Sources

- 1. This compound | 1227602-80-3 [sigmaaldrich.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Trifluoromethyl-pyridin-3-ylamine | 112110-07-3 [chemicalbook.com]

- 4. rsc.org [rsc.org]

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a ubiquitous motif in pharmaceuticals, serves as a versatile platform for such fluorination strategies. 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine (CAS No: 1227602-80-3) is a prime example of a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents.[1] Its unique substitution pattern, featuring an activating amino group and two distinct fluorine-containing moieties, presents a compelling case for detailed structural analysis.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a mere recitation of analytical techniques, we will delve into the causality behind experimental choices, the interpretation of complex spectroscopic data, and the integration of multidisciplinary approaches to unequivocally confirm the molecule's constitution and connectivity. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practices of modern structure elucidation.

A Multi-Pronged Analytical Approach: The Cornerstone of Structural Verification

The unambiguous determination of a chemical structure, particularly one with multiple reactive and spectrally active centers, necessitates a multi-pronged analytical approach. Relying on a single technique can lead to ambiguity and potential misinterpretation. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system for structural confirmation. While X-ray crystallography would offer the ultimate proof of structure in the solid state, its application is contingent on the ability to grow suitable single crystals.

The logical workflow for the structure elucidation of this compound is as follows:

Caption: A logical workflow for the structure elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton, Carbon, and Fluorine Environments

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential to probe the local chemical environments of the magnetically active nuclei.

Predicted NMR Data

In the absence of publicly available experimental spectra, we will rely on predicted data generated from computational models. Several software packages and online platforms offer reliable NMR prediction based on extensive databases and quantum mechanical calculations.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-3 | 7.5 - 7.8 | Doublet of quartets (dq) | ³J(H-F) ≈ 8-10 Hz, ⁵J(H-F) ≈ 1-2 Hz |

| H-4 | 6.4 - 6.7 | Doublet | ³J(H-H) ≈ 8-9 Hz |

| NH₂ | 4.5 - 5.5 | Broad singlet | - |

| ¹³C | |||

| C-2 | 158 - 162 | Doublet | ²J(C-F) ≈ 15-20 Hz |

| C-3 | 105 - 110 | Doublet | ³J(C-F) ≈ 3-5 Hz |

| C-4 | 140 - 145 | Doublet | ²J(C-F) ≈ 20-25 Hz |

| C-5 | 145 - 150 | Doublet of quartets (dq) | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 3-5 Hz |

| C-6 | 148 - 152 | Quartet | ²J(C-F) ≈ 30-35 Hz |

| CF₃ | 120 - 125 | Quartet | ¹J(C-F) ≈ 270-280 Hz |

| ¹⁹F | |||

| C5-F | -120 to -130 | Doublet of quartets (dq) | ³J(F-H) ≈ 8-10 Hz, ⁴J(F-F) ≈ 15-20 Hz |

| C6-CF₃ | -60 to -70 | Singlet | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Observe the chemical shifts, multiplicities, and integration of all proton signals.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Observe the chemical shifts of all carbon signals. Note the characteristic quartets for the CF₃ group and the carbons coupled to the fluorine atom.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Observe the chemical shifts and multiplicities of the fluorine signals.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which are crucial for confirming the connectivity of the pyridine ring and substituents.

-

Data Interpretation: Unraveling the Connectivity

-

¹H NMR: The two aromatic protons will appear as distinct signals. The proton at the 4-position is expected to be a doublet due to coupling with the proton at the 3-position. The proton at the 3-position will likely be a doublet of quartets due to coupling with the adjacent proton and long-range coupling to the fluorine atom at the 5-position and the CF₃ group. The amino protons will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the pyridine ring and the trifluoromethyl group. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant. The carbons adjacent to the fluorine (C-4 and C-6) will show smaller two-bond C-F couplings. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected. The fluorine atom at the 5-position will likely appear as a doublet of quartets due to coupling with the proton at the 4-position and the trifluoromethyl group. The trifluoromethyl group will likely appear as a singlet in a proton-decoupled spectrum, but may show long-range coupling in a non-decoupled spectrum.

II. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Interpretation |

| ESI+ | 181.0387 | [M+H]⁺ |

| EI | 180.0309 | M⁺ |

| EI | 161.0280 | [M - F]⁺ |

| EI | 111.0336 | [M - CF₃]⁺ |

| EI | 69.9952 | [CF₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for high-resolution mass spectrometry (HRMS) or coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method that typically yields the protonated molecule [M+H]⁺, which is ideal for accurate mass measurement. Electron ionization (EI) is a higher-energy technique that induces fragmentation, providing valuable structural information.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap, TOF) to determine the accurate mass and elemental composition.

Data Interpretation: Confirming the Molecular Formula and Substructures

-

High-Resolution Mass Spectrometry (HRMS): The accurate mass of the molecular ion (or protonated molecule) will confirm the elemental composition of C₆H₄F₄N₂.

-

Fragmentation Pattern (EI): The fragmentation pattern will provide evidence for the presence of key substructures. The loss of a fluorine atom or a trifluoromethyl group are expected fragmentation pathways for this molecule. The presence of a fragment ion corresponding to the trifluoromethyl cation (m/z 69) would be a strong indicator of this group.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |

| 1620 - 1580 | Strong | C=C and C=N stretching (aromatic ring) |

| 1350 - 1100 | Strong, Broad | C-F stretching (trifluoromethyl group) |

| 1250 - 1000 | Strong | C-F stretching (aryl fluoride) |

| 850 - 750 | Medium | C-H out-of-plane bending (aromatic) |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: Functional Group Confirmation

The IR spectrum will provide confirmatory evidence for the presence of the amine (N-H stretching), the aromatic pyridine ring (C=C and C=N stretching), and the carbon-fluorine bonds of both the aryl fluoride and the trifluoromethyl group. The C-F stretching region is often complex due to multiple C-F bonds.

IV. Synthesis and Potential Impurities: A Holistic View

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that could complicate spectral interpretation. A plausible synthetic approach could involve the nucleophilic aromatic substitution of a di-halogenated pyridine precursor.

Caption: A potential synthetic route and a possible impurity.

Potential impurities could include positional isomers if the starting material is not regiochemically pure, or unreacted starting materials. These impurities would manifest as extra signals in the NMR spectra and additional peaks in the mass spectrum.

Conclusion: An Integrated Approach to Structural Certainty

The structure elucidation of this compound is a testament to the power of a synergistic analytical approach. By integrating the detailed connectivity information from multinuclear NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide has provided a comprehensive framework, from experimental design to data interpretation, that empowers researchers to confidently characterize this and other complex fluorinated molecules, thereby accelerating the pace of innovation in drug discovery and development.

References

Sources

Foreword: The Trifluoromethyl Group as a Bioactivity Supercharger

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

In the landscape of modern drug and agrochemical discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for developing highly effective and stable molecules. Among these, the trifluoromethylpyridine (TFMP) scaffold stands out as a particularly privileged structure.[1] The trifluoromethyl (-CF3) group is not merely a hydrogen bioisostere; its unique and potent electronic properties fundamentally alter the character of the parent pyridine ring, creating a powerful platform for biological activity.[2][3]

The strong electron-withdrawing nature of the -CF3 group, coupled with its high lipophilicity and ability to enhance metabolic stability, provides a trifecta of advantages for medicinal and agricultural chemists.[4][5][6] These properties translate into improved pharmacokinetic profiles, enhanced binding affinity to target proteins, and better penetration of biological membranes.[4][7] This guide provides an in-depth exploration of the diverse biological activities of TFMP derivatives, grounded in mechanistic understanding and field-proven methodologies for their evaluation.

Caption: Physicochemical impact of the trifluoromethyl group on molecular properties.

Part I: Trifluoromethylpyridines in Modern Crop Protection

The pyridine ring substituted with a trifluoromethyl group has been successfully integrated into a multitude of molecules with valuable biological properties for agriculture.[8] From 1990 to 2017 alone, 14 crop protection products containing this moiety were commercialized as fungicides, herbicides, insecticides, and nematicides.[8]

Fungicidal and Nematicidal Activity

A prominent class of TFMP-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). Fluopyram, for example, is a broad-spectrum fungicide and nematicide that owes its efficacy to the TFMP core.[2][3] Its mechanism involves the inhibition of the mitochondrial respiratory chain, a vital energy-producing process in fungi and nematodes.

Another notable example includes novel 2,8-bis(trifluoromethyl)quinolines, which have demonstrated excellent curative effects against Sclerotinia sclerotiorum in rapeseed.[9] Preliminary studies suggest these compounds induce changes in cell membrane permeability, leading to the accumulation of reactive oxygen species and inhibition of sclerotia formation.[9]

Table 1: Fungicidal and Antibacterial Activity of Experimental TFMP Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Oxadiazole Sulfones (e.g., 40f) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 0.24 mg/L | [9] |

| Thioether-amides (e.g., E1, E3) | Ralstonia solanacearum | EC₅₀ | 40 - 78 mg/L | [10] |

| Sulfone-amides (e.g., F10) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 83 mg/L | [10] |

| 2,8-Bis(trifluoromethyl)quinolines (36) | Sclerotinia sclerotiorum | EC₅₀ | 0.41 µg/mL | [9] |

Herbicidal Activity

Fluazifop-butyl was the first herbicide featuring a TFMP substructure to be commercialized.[2][3] It functions as an acetyl-CoA carboxylase (ACCase) inhibitor, a critical enzyme in fatty acid synthesis in grasses.[2] The inclusion of the TFMP moiety was a critical design choice that improved translocation within the plant and enhanced herbicidal activity on perennial grass weeds compared to its benzene analogue.[2]

Insecticidal Activity

TFMP derivatives have yielded insecticides with diverse modes of action.

-

Chitin Biosynthesis Inhibitors: Chlorfluazuron, a benzoylurea-type insect growth regulator, exhibits potent activity against larval stages of Lepidoptera and Diptera by inhibiting chitin formation.[2]

-

Chordotonal Organ Modulators: Flonicamid represents a novel class of insecticides for controlling aphids.[2] It acts as a modulator of chordotonal organs, disrupting insect feeding behavior.[2]

-

Broad-Spectrum Insecticides: Many experimental TFMP derivatives show high efficacy. For instance, certain 1,3,4-oxadiazole derivatives achieved 100% insecticidal activity against pests like Plutella xylostella and Helicoverpa armigera at a concentration of 500 mg/L.[9]

Part II: Pharmaceutical and Medicinal Applications

The same physicochemical advantages that make TFMP derivatives successful in agriculture also make them invaluable in pharmaceutical development.[7] Five pharmaceuticals and two veterinary products containing the TFMP moiety have received market approval, with many more candidates in clinical trials.[2][3]

Anticancer Activity

The TFMP scaffold is a key component in the design of kinase inhibitors for oncology.[4] By targeting specific kinases involved in cancer cell proliferation, these derivatives can disrupt the signaling pathways that drive tumor growth.[4] The lipophilicity conferred by the -CF3 group can aid in crossing cell membranes to reach these intracellular targets.[4][5] Experimental trifluoromethyl pyrimidine derivatives have demonstrated anticancer activity against a range of human cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung).[11][12]

Antiviral Activity

-

Anti-HIV Agents: Tipranavir, a non-peptide protease inhibitor used to treat HIV infection, features a (5-trifluoromethyl)-2-pyridyl sulfonyl moiety.[13] This component is crucial for its binding and inhibitory action against the viral protease.

-

Plant Antivirals: In an agricultural context, novel trifluoromethyl pyridine piperazine derivatives have been shown to possess excellent protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[14] These compounds appear to work by inducing systemic acquired resistance (SAR) in the host plant, triggering defense pathways like the phenylpropanoid biosynthetic pathway.[14]

Table 2: Antiviral Activity of Experimental TFMP Piperazine Derivatives

| Compound ID | Target Virus | Activity Type | EC₅₀ | Reference |

| A16 | TMV | Protective | 18.4 µg/mL | [14] |

| A3 | TMV | Protective | 20.2 µg/mL | [14] |

| A10 | TMV | Inactivation | 54.5 µg/mL | [14] |

| A16 | CMV | Protective | 347.8 µg/mL | [14] |

| A1, A3 | CMV | Curative | >59.0% inhibition @ 500 µg/mL | [14] |

Antibacterial Activity

The enhanced membrane penetration of TFMP derivatives makes them promising candidates for developing new antibiotics, particularly against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4] The trifluoromethyl group's lipophilicity can facilitate better entry into bacterial cells, potentially overcoming resistance mechanisms and increasing efficacy.[4]

Part III: Core Methodologies for Bioactivity Assessment

A rigorous and systematic approach to evaluating biological activity is paramount. The following protocols represent self-validating systems for screening and characterizing TFMP derivatives.

Caption: A generalized workflow for identifying and characterizing bioactive compounds.

Experimental Protocol 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Causality and Rationale: The broth microdilution method is a gold standard for its high throughput and quantitative nature. Using cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations can affect the activity of certain antibiotics. Including both a negative (DMSO) and positive (e.g., Ciprofloxacin) control is essential for validating the assay's integrity; the negative control ensures the vehicle isn't toxic, and the positive control confirms the bacteria are susceptible.

Step-by-Step Methodology:

-

Preparation: Dissolve TFMP derivatives in dimethyl sulfoxide (DMSO) to create 10 mg/mL stock solutions. Prepare a 2-fold serial dilution series of each compound in a 96-well microtiter plate using CAMHB. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) overnight. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include wells with bacteria and DMSO (negative control) and wells with bacteria and a known antibiotic (positive control). Also include a sterile broth control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Experimental Protocol 2: Cellular Viability (MTT) Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity, serving as a proxy for cell viability and proliferation.

Causality and Rationale: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust, quantitative measure of a compound's cytostatic or cytotoxic effects. A dose-response curve is generated to calculate the IC₅₀ (half-maximal inhibitory concentration), the key metric for potency.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the TFMP derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives have firmly established themselves as a cornerstone of modern chemical biology, with profound impacts in both crop protection and human medicine.[2][9] Their success stems from the predictable and powerful influence of the trifluoromethyl group on the molecule's physicochemical profile, enhancing metabolic stability, target affinity, and bioavailability.[4][6] The diverse range of biological activities—from fungicidal and insecticidal to anticancer and antiviral—demonstrates the remarkable versatility of the TFMP scaffold.

Future research will likely focus on designing next-generation TFMP derivatives with even greater target specificity and improved safety profiles. The continued exploration of novel substitution patterns on the pyridine ring and the combination of the TFMP moiety with other pharmacophores will undoubtedly unlock new therapeutic and agricultural solutions. As synthetic methodologies become more advanced, the capacity to fine-tune these molecules will expand, promising a new wave of innovation built upon this exceptional chemical fragment.

References

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- The importance of trifluoromethyl pyridines in crop protection. PubMed.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Deriv

- The importance of trifluoromethyl pyridines in crop protection.

- The Power of Fluorine: How TFMP Drives Agrochemical Innov

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Fluorine in Pyridinamine Bioactivity: A Technical Guide

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design.[1][2] Pyridinamine scaffolds, prevalent in a multitude of clinically significant agents, represent a class of compounds where this strategy is particularly impactful. The introduction of fluorine into a pyridinamine molecule is not a mere substitution but a precision tool that allows chemists to meticulously sculpt its biological and pharmacological profile.[1][3] This guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the bioactivity of pyridinamine compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind fluorine's effects on physicochemical properties, metabolic stability, and target engagement, grounded in authoritative research and practical application.

Pillar I: The Profound Impact of Fluorine on Physicochemical Properties

The introduction of one or more fluorine atoms into a pyridinamine structure fundamentally alters its electronic and steric landscape, leading to predictable yet powerful modifications of its core physicochemical properties.[1][3][4] These changes are pivotal in optimizing a compound's journey from administration to its biological target.

Modulation of Basicity (pKa)

The basicity of the pyridinamine scaffold, dictated by the pKa of the pyridine nitrogen and the exocyclic amine, is a critical determinant of its solubility, cell permeability, and interaction with biological targets. Fluorine's profound electronegativity exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of nearby basic centers.[4][5][6]

-

Mechanism: By withdrawing electron density from the pyridine ring, a fluorine substituent reduces the electron density on the ring nitrogen, making it a weaker base (i.e., its conjugate acid is stronger, resulting in a lower pKa).[4][6] This effect is position-dependent, with fluorine at the ortho- and para-positions exerting the strongest influence. For aliphatic amine side chains, fluorine substitution at the β or γ position can also cause a significant drop in basicity.[7]

-

Causality in Drug Design: Lowering the pKa can be a strategic advantage. A less basic compound will be less protonated at physiological pH (7.4), leading to reduced polarity and potentially enhanced passive diffusion across cellular membranes.[2][5][8] This modulation is crucial for improving oral bioavailability and brain penetration.[1][9] However, an excessive reduction in pKa might compromise aqueous solubility or disrupt essential ionic interactions at the target site. Therefore, the strategic placement of fluorine allows for the fine-tuning of a compound's ionization state to achieve an optimal balance of properties.[7][8]

Tuning Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD) at a specific pH, is a key parameter in the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. The effect of fluorine on lipophilicity is highly context-dependent.[10][11]

-

Mechanism: While a single fluorine atom is a relatively poor bioisostere for a hydroxyl group, it is an excellent one for a hydrogen atom due to its similar van der Waals radius (1.47 Å for F vs. 1.20 Å for H).[2][12] Replacing a C-H bond with a C-F bond on an aromatic ring generally increases the molecule's lipophilicity.[2][13] In contrast, fluorination of alkyl groups can sometimes decrease lipophilicity due to the strong inductive effects.[9] The introduction of motifs like the trifluoromethyl (-CF3) group almost always leads to a substantial increase in lipophilicity.[14]

-

Causality in Drug Design: Judiciously increasing lipophilicity can enhance membrane permeability, improve binding to hydrophobic pockets in target proteins, and increase cell penetration.[1][2][13] For instance, the introduction of a fluorine atom at the C-6 position of fluoroquinolone antibiotics was shown to increase cell penetration by 1- to 70-fold.[2] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The strategic use of fluorine patterns allows chemists to navigate this "lipophilicity tightrope" to optimize the overall ADME profile.[10][11][15]

Pillar II: Engineering Metabolic Stability and Pharmacokinetics

One of the most celebrated and widely applied uses of fluorine in drug design is to enhance metabolic stability.[1][2][16] By replacing metabolically vulnerable hydrogen atoms with fluorine, the pharmacokinetic profile of a pyridinamine compound can be dramatically improved.

Blocking Metabolic "Soft Spots"

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of most drugs.[1][5] Aromatic and benzylic C-H bonds are often susceptible to hydroxylation, leading to rapid clearance and low bioavailability.

-

Mechanism: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[4][17] This inherent strength makes the C-F bond highly resistant to cleavage by oxidative enzymes like CYPs.[14][18] Placing a fluorine atom at a known site of metabolism—a "metabolic soft spot"—effectively blocks this pathway.[1][4][19]

-

Causality in Drug Design: By preventing metabolic degradation, fluorination can significantly increase a drug's half-life, leading to sustained therapeutic concentrations in the body and potentially allowing for less frequent dosing.[7][8] This strategy has been successfully employed in countless drug discovery programs, turning compounds with poor pharmacokinetic profiles into viable clinical candidates.[1][20] For example, difluorination of the methylenedioxy moiety in camptothecin analogs conferred metabolic stability and enabled oral administration.[6]

Pillar III: Optimizing Target Affinity and Selectivity

Beyond influencing physicochemical and pharmacokinetic properties, fluorine can directly participate in and modulate the interactions between a pyridinamine ligand and its protein target, thereby enhancing binding affinity and selectivity.[2][16]

Unique Non-Covalent Interactions

While the C-F bond is a poor hydrogen bond acceptor, it engages in a range of other subtle but significant non-covalent interactions that can be exploited in drug design.[21][22][23]

-

Mechanism: The polarized C-F bond can form favorable dipole-dipole and multipolar interactions with polar groups on the protein, such as the backbone amide carbonyls (C-F···C=O).[21][24] These interactions are geometrically distinct from traditional hydrogen bonds and can provide additional binding energy in pockets where hydrogen bonding is not feasible.[21] Fluorine can also enhance binding through favorable interactions with hydrophobic residues.[25]

-

Causality in Drug Design: These unique interactions can "anchor" the ligand in a specific, bioactive conformation within the binding site, leading to a substantial increase in potency and selectivity.[1][21] For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib, a 4-fluorophenoxy substituent was found to enhance binding and stabilize interactions within a hydrophobic pocket of the target.[1]

Quantitative Data Summary

The following table provides hypothetical but realistic data illustrating the impact of fluorine substitution on key properties of a parent pyridinamine compound.

| Compound ID | Structure | pKa (Pyridinium) | LogD at pH 7.4 | Metabolic Half-life (t½, mins) in HLM | Target IC50 (nM) |

| Parent-1 | 4-amino-2-methylpyridine | 7.5 | 0.8 | 15 | 100 |

| Fluoro-1A | 4-amino-3-fluoro-2-methylpyridine | 6.1 | 1.1 | 15 | 85 |

| Fluoro-1B | 4-amino-2-(fluoromethyl)pyridine | 6.9 | 0.9 | >120 | 110 |

| Fluoro-1C | 4-amino-3,5-difluoro-2-methylpyridine | 4.5 | 1.4 | 18 | 70 |

Data is illustrative and sourced from general principles discussed in medicinal chemistry literature.[7][10][11][26]

Experimental Protocols: A Self-Validating Workflow

To systematically evaluate the impact of fluorination on a pyridinamine lead compound, a rigorous, self-validating experimental workflow is essential. This process involves comparing the parent (non-fluorinated) compound directly against its strategically fluorinated analogs.

Step-by-Step Methodology

-

Synthesis:

-

Synthesize the parent pyridinamine compound.

-

Synthesize a focused library of fluorinated analogs. Prioritize substitutions at positions predicted to be metabolic hotspots or key interaction points based on structural data or in silico modeling.

-

-

Physicochemical Profiling:

-

pKa Determination: Use potentiometric titration or 19F NMR spectroscopy to accurately measure the pKa of the basic centers in both the parent and fluorinated analogs.[10][27][28]

-

Lipophilicity Measurement: Determine the LogD at pH 7.4 using a standardized method such as the shake-flask method or reverse-phase HPLC.

-

-

In Vitro ADME Assessment:

-

Metabolic Stability Assay: Incubate the parent and fluorinated compounds with human liver microsomes (HLM) or hepatocytes.

-

Quench the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analyze the remaining parent compound concentration using LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly longer t½ for a fluorinated analog validates the metabolic blocking strategy.[19]

-

-

Pharmacodynamic Evaluation:

-

Target Binding/Inhibition Assay: Perform the relevant in vitro assay (e.g., enzymatic assay, radioligand binding assay) to determine the potency (IC50, Ki, or EC50) of the parent and fluorinated analogs against the intended biological target.

-

Compare the potencies to determine if fluorination positively or negatively impacted target engagement.

-

-

Data Synthesis and Analysis:

-

Consolidate all data into a summary table (as shown above).

-

Analyze the structure-activity relationships (SAR) and structure-property relationships (SPR) to understand the specific contribution of each fluorine substitution.

-

Visualizations: Logical and Experimental Frameworks

Diagrams created using Graphviz provide a clear visual representation of the concepts and workflows discussed.

Caption: The fundamental properties of fluorine and their direct impact on pyridinamine bioactivity.

Caption: A streamlined workflow for comparing fluorinated and non-fluorinated pyridinamine analogs.

Caption: Mechanism of metabolic blocking by strategic C-H to C-F substitution.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful and indispensable tool in the optimization of pyridinamine-based drug candidates. By leveraging its unique electronic properties, medicinal chemists can fine-tune pKa and lipophilicity, block sites of metabolism to enhance pharmacokinetic profiles, and introduce novel protein-ligand interactions to improve potency and selectivity.[1][2][3] The key to success lies not in random fluorination but in a deep, mechanistic understanding of its context-dependent effects, validated by a rigorous and comparative experimental workflow. As synthetic methodologies for precise, late-stage fluorination continue to advance, the ability to rationally design and deploy fluorine in pyridinamine scaffolds will undoubtedly lead to the development of safer and more effective medicines across a wide range of therapeutic areas.[1][8]

References

-

Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. [Link]

-

Terry, S., & Wuest, W. M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(18), 6528. [Link]

-

Begum, J., & Monga, V. (Year). The role of fluorine in medicinal chemistry. Publication Source. [Link]

-

Bernus, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]

-

Singh, R. P., & Singh, R. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 21(33), 3848–3857. [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 1(4), 363–373. [Link]

-

Cumpstey, I. (2013). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules, 18(12), 15254–15301. [Link]

-

Slater, L., & Taylor, P. C. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Molecules, 26(13), 4048. [Link]

-

Cieńlik, M., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(17), 6936–6945. [Link]

-

Yudin, A. K. (Year). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Bernus, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Bernus, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. SciProfiles. [Link]

-

Biftu, T., et al. (2012). Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6503–6508. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443–470. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

The role of fluorine in medicinal chemistry: Review Article. Expert Opinion on Drug Discovery. [Link]

-

Sharma, R., & Sharma, M. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

-

Bernus, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. [Link]

-

Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine bonding--how does it work in protein-ligand interactions? Journal of Chemical Information and Modeling, 49(10), 2344–2355. [Link]

-

Wetzer, L., et al. (2017). Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides. ChemBioChem, 18(16), 1622–1628. [Link]

-

Sohl, C. D., et al. (2010). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 53(2), 716–725. [Link]

-

Zha, W., et al. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. RSC Chemical Biology, 2(5), 1361–1366. [Link]

-

Petersen, J., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 640–645. [Link]

-

Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Chemical Information and Modeling, 49(10), 2344–2355. [Link]

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 16–18. [Link]

-

Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? Journal of Chemical Information and Modeling, 49, 2344-55. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Case studies of fluorine in drug discovery. (2023). ResearchGate. [Link]

-

Sane, A., Okuda, M., & Kimura, T. (1993). Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in Vivo 19F Magnetic Resonance Spectroscopic Observation. Japanese Journal of Cancer Research, 84(2), 197–202. [Link]

-

Caballero, N., & E.I., A. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry, 124(2), 155-60. [Link]

-

Johnson, J. S., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

-

Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). [Link]

-

Selected drugs featuring fluorinated pyrimidine and pyrazole moieties. ResearchGate. [Link]

-

Petrucci, R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

-

pKa values of compounds investigated herein. ResearchGate. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. [Link]

-

Svorc, L., & M., S. (2013). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

-

Kass, M., & Leito, I. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(6), e3940. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. fluoridealert.org [fluoridealert.org]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 14. annualreviews.org [annualreviews.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides: Insight into Solvation Effects and Multipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 26. researchgate.net [researchgate.net]

- 27. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Significance of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine

Abstract

This technical guide provides an in-depth exploration of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. By combining the potent electronic properties of a trifluoromethyl group, the reactivity of a 2-aminopyridine scaffold, and the metabolic blocking potential of a fluoro substituent, this molecule represents a highly valuable building block for the development of novel bioactive agents. This document elucidates the strategic importance of its constituent motifs, proposes a detailed, logically derived synthetic pathway based on established chemical principles, and outlines the compound's key physicochemical properties. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated Aminopyridines

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and crop protection science.[1] The unique physicochemical properties imparted by fluorine and trifluoromethyl groups can dramatically enhance a compound's biological activity and pharmacokinetic profile. When combined with privileged scaffolds like 2-aminopyridine, the resulting structures offer a powerful platform for innovation.

The Trifluoromethyl Group in Drug and Agrochemical Design

The trifluoromethyl (-CF3) group is one of the most vital motifs in medicinal and agrochemical chemistry.[1] Its inclusion is a strategic decision driven by several predictable benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life and improved bioavailability of the parent molecule.[2][3]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target site.

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can lower the pKa of nearby acidic or basic centers, such as the pyridine nitrogen and the amino group, influencing receptor binding and solubility.

-

Binding Interactions: The -CF3 group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity.

The 2-Aminopyridine Scaffold: A Privileged Pharmacophore

2-Aminopyridine is a fundamental heterocyclic building block found in a vast array of biologically active compounds.[4][5] Its prevalence is due to its versatile chemical nature and its ability to act as a bioisostere for other functional groups.

-

Synthetic Versatility: The amino group provides a reactive handle for a wide range of chemical transformations, allowing for the facile construction of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which are the core of many marketed drugs.[6]

-

Hydrogen Bonding: The pyridine nitrogen and the exocyclic amino group can both act as hydrogen bond acceptors and donors, respectively, enabling strong and specific interactions with enzyme and receptor active sites.[7]

-

Approved Therapeutics: The 2-aminopyridine core is present in numerous approved drugs, validating its status as a "privileged scaffold" with favorable safety and efficacy profiles in humans.[4][7]

The Target Molecule: this compound

This compound (CAS 1227602-80-3) is a molecule that strategically combines the benefits of all three of its key functional groups. The 6-trifluoromethyl and 2-amino groups provide the foundational electronic and binding properties, while the 5-fluoro substituent can serve as a "metabolic shield," blocking a potential site of oxidative metabolism on the pyridine ring, further enhancing the compound's stability and in vivo lifetime. This makes it an exceptionally promising intermediate for creating next-generation pharmaceuticals and agrochemicals.[1]

Retrosynthetic Analysis and Proposed Synthetic Pathways

A plausible retrosynthetic analysis breaks the target molecule down into more readily available precursors. The final fluoro-substitution and amination steps are key transformations that dictate the overall strategy.

Figure 2: Proposed multi-step synthetic workflow.

Step 1: Synthesis of 2,5-Dichloro-6-(trichloromethyl)pyridine

-

Rationale: This step converts the methyl group into a trichloromethyl group, which is the necessary precursor for the Halogen Exchange (Halex) reaction. A free-radical chlorination is the standard method for this transformation.

-

Procedure:

-

To a solution of 2,5-dichloro-6-methylpyridine in carbon tetrachloride, add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approx. 77°C).

-

Bubble chlorine gas through the refluxing solution while irradiating with a UV lamp to facilitate radical initiation.

-

Monitor the reaction progress by GC-MS or 1H NMR (disappearance of the methyl singlet).

-

Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.

-

Step 2: Synthesis of 2,5-Dichloro-6-(trifluoromethyl)pyridine via Halogen Exchange

-

Rationale: The Halex reaction is a powerful industrial method for synthesizing trifluoromethylarenes. It involves treating a trichloromethyl precursor with a fluorine source, typically anhydrous hydrogen fluoride (HF), in the presence of a Lewis acid catalyst. [8]Antimony halides are effective catalysts for this process. [8]* Procedure:

-

Caution: Anhydrous HF is extremely corrosive and toxic. This reaction must be performed in a specialized pressure reactor (autoclave) designed for handling HF.

-

Charge the autoclave with 2,5-dichloro-6-(trichloromethyl)pyridine and a catalytic amount of antimony pentachloride (SbCl5).

-

Cool the reactor and carefully add anhydrous hydrogen fluoride.

-

Seal the reactor and heat it to 100-150°C. The pressure will increase significantly (e.g., 2-4 MPa). [8] 5. Maintain the temperature and pressure for several hours, monitoring the reaction by sampling if possible.

-

After completion, cool the reactor, carefully vent the excess HF into a basic scrubber, and collect the crude product.

-

Purify the product by distillation under reduced pressure. [8]

-

Step 3: Synthesis of 5-Chloro-6-(trifluoromethyl)pyridin-2-ylamine

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack by the strong electron-withdrawing effects of both the ring nitrogen and the adjacent 6-trifluoromethyl group. The 5-chloro position is significantly less reactive. This regioselectivity allows for selective amination at C2.

-

Procedure:

-

Place 2,5-dichloro-6-(trifluoromethyl)pyridine and concentrated aqueous ammonia in a sealed pressure vessel (autoclave). [9] 2. Heat the mixture to 100-130°C for several hours. [9] 3. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the vessel to room temperature and vent any excess pressure.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-